2-Formyl-4-(4-trifluoromethoxyphenyl)phenol
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Overview
Description
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is a specialized chemical compound with a unique molecular structure It is characterized by the presence of a formyl group and a trifluoromethoxyphenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)phenylboronic acid and 2-formylphenol.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 4-(trifluoromethoxy)phenylboronic acid with 2-formylphenol. This reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Carboxy-4-(4-trifluoromethoxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-4-(4-trifluoromethoxyphenyl)phenol.
Substitution: 2-Formyl-4-(4-trifluoromethoxyphenyl)-5-nitrophenol.
Scientific Research Applications
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)aniline
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both a formyl group and a trifluoromethoxyphenyl group on the phenol ring. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZTUIOKBNNZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685336 |
Source
|
Record name | 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018959-57-3 |
Source
|
Record name | 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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